

Measuring Calcium Transients in Cardiomyocytes with Fura-5F AM: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Fura-5F AM	
Cat. No.:	B15554501	Get Quote

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Introduction

Calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes, including excitation-contraction coupling in cardiomyocytes.[1][2] The precise spatial and temporal regulation of intracellular Ca2+ concentrations ([Ca2+]i) is critical for normal cardiac function, and aberrant Ca2+ handling is a hallmark of many cardiovascular diseases.[2] Fluorescent indicators are indispensable tools for studying these dynamic Ca2+ signals.[1] **Fura-5F AM** is a ratiometric fluorescent Ca2+ indicator designed for the quantitative measurement of intracellular calcium concentrations. Its lower affinity for Ca2+ compared to its predecessor, Fura-2, makes it particularly well-suited for tracking the large and rapid Ca2+ transients that occur in cardiomyocytes without significant buffering of the calcium signal.[3][4]

This document provides detailed application notes and protocols for the use of **Fura-5F AM** to measure calcium transients in cardiomyocytes.

Properties of Fura-5F AM

Fura-5F is an analog of Fura-2, engineered with an electron-withdrawing fluorine atom to lower its affinity for Ca2+.[3] Like Fura-2, it is a ratiometric indicator, meaning that the ratio of its fluorescence emission at a single wavelength when excited at two different wavelengths is



used to determine the [Ca2+]i.[2][5] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data. [2][6]

The acetoxymethyl (AM) ester form of Fura-5F is a cell-permeant version of the dye. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca2+-sensitive form of Fura-5F in the cytoplasm.[1][2][7]

Quantitative Data for Fura-5F AM

Property	Value	Reference
Dissociation Constant (Kd) for Ca2+	~400 nM	[3]
Excitation Wavelength (Ca2+-bound)	~336 nm	[8]
Excitation Wavelength (Ca2+-free)	~363 nm	[8]
Emission Wavelength	~512 nm	[8]

Experimental Protocols

I. Reagent Preparation

- 1. Fura-5F AM Stock Solution (1-5 mM):
- Dissolve the Fura-5F AM powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[9]
- For example, to make a 1 mM stock solution, add 50 μ L of DMSO to 50 μ g of **Fura-5F AM**.
- Vortex thoroughly to ensure the dye is fully dissolved.
- Aliquot the stock solution into single-use volumes (e.g., 10 μ L) to avoid repeated freeze-thaw cycles and protect from light.[7]
- Store aliquots at -20°C, desiccated.[9]



- 2. Pluronic F-127 Stock Solution (20% w/v in DMSO):
- Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous media.[1][9]
- Dissolve Pluronic F-127 in DMSO to make a 20% (w/v) stock solution.
- 3. Loading Buffer:
- Prepare a physiological buffer suitable for cardiomyocytes, such as Tyrode's solution or a HEPES-buffered Hanks' Balanced Salt Solution (HBSS).[1][10]
- The buffer should be at the appropriate pH (typically 7.3-7.4) and temperature for the cells.

II. Cardiomyocyte Loading with Fura-5F AM

This protocol is a general guideline and should be optimized for the specific cardiomyocyte preparation (e.g., isolated adult ventricular myocytes, neonatal myocytes, or stem cell-derived cardiomyocytes).

- · Cell Preparation:
 - Isolate or culture cardiomyocytes according to standard laboratory protocols.
 - For adherent cells, ensure they are plated on appropriate coverslips or imaging dishes.
 For cells in suspension, they can be loaded in a microcentrifuge tube.[9][11]
- Prepare Fura-5F AM Loading Solution:
 - On the day of the experiment, thaw an aliquot of the Fura-5F AM stock solution and the Pluronic F-127 stock solution.
 - In a microcentrifuge tube, mix a volume of the Fura-5F AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution.
 - \circ Dilute this mixture into the pre-warmed loading buffer to achieve a final **Fura-5F AM** concentration typically in the range of 1-5 μ M.[9] The final concentration of Pluronic F-127 will be approximately 0.02%.



- Vortex the loading solution thoroughly to ensure proper mixing.
- Loading Procedure:
 - For adherent cells, remove the culture medium and wash the cells once with the loading buffer.
 - Add the Fura-5F AM loading solution to the cells.
 - For cells in suspension, gently pellet the cells, remove the supernatant, and resuspend them in the loading solution.
 - Incubate the cells for 15-60 minutes at room temperature or 37°C.[9] The optimal loading time and temperature should be determined empirically to achieve adequate signal without causing cellular stress or dye compartmentalization.[12] Protect the cells from light during incubation.[7]
- · Washing and De-esterification:
 - After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.[9]
 - Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete deesterification of the Fura-5F AM within the cells.[7][9] This step is crucial for an accurate Ca2+ response.

III. Measurement of Calcium Transients

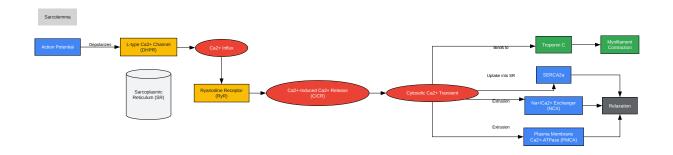
- Microscopy Setup:
 - Use a fluorescence imaging system equipped for ratiometric imaging with excitation wavelengths around 340 nm and 380 nm and an emission filter around 510 nm.[2][5]
 - Mount the coverslip with the loaded cardiomyocytes onto the microscope stage.
 - Continuously perfuse the cells with physiological buffer at a constant temperature.
- Data Acquisition:



- Acquire fluorescence images by alternating the excitation between the two wavelengths (e.g., 340 nm and 380 nm) and collecting the emission at ~510 nm.
- To measure Ca2+ transients, pace the cardiomyocytes at a physiological frequency using field stimulation.
- Record the fluorescence changes in response to the electrical stimulation.
- Data Analysis:
 - For each time point, calculate the ratio of the fluorescence intensity at the Ca2+-sensitive wavelength (excited at ~340 nm) to the fluorescence intensity at the Ca2+-insensitive (isosbestic) wavelength (excited at ~380 nm).[2]
 - The change in this ratio over time represents the calcium transient.
 - To convert the ratio to absolute [Ca2+]i, a calibration procedure is required. This typically involves determining the minimum ratio (Rmin) in a Ca2+-free solution and the maximum ratio (Rmax) in a Ca2+-saturating solution, along with the dissociation constant (Kd) of the indicator.[6]

Signaling Pathways and Workflows

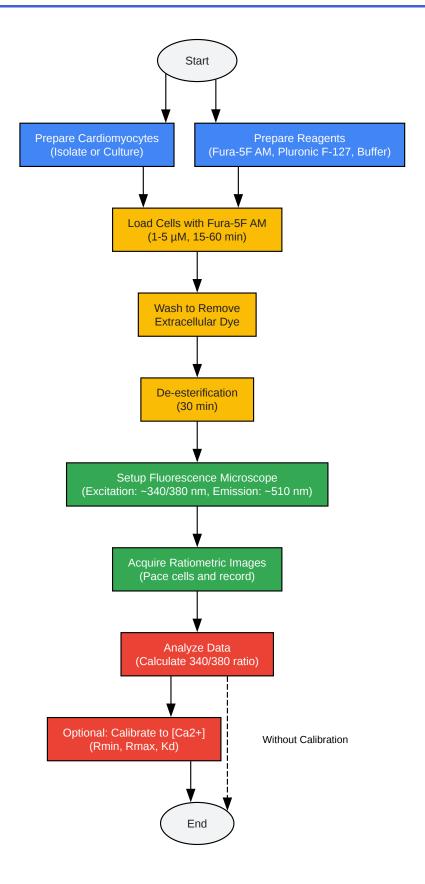




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Caption: Cardiomyocyte Excitation-Contraction Coupling Pathway.





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Caption: Experimental Workflow for Measuring Ca2+ Transients.



Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Fluorescence Signal	- Incomplete de-esterification of AM ester Insufficient dye loading (concentration too low or incubation time too short) Photobleaching.	- Ensure adequate de- esterification time (at least 30 minutes) Optimize loading concentration and time Minimize exposure to excitation light.[2]
High Background Fluorescence	- Incomplete removal of extracellular dye Dye leakage from cells.[12]	- Ensure thorough washing after loading Consider using an anion transport inhibitor like probenecid (if compatible with the cell type).[10]
Uneven Dye Loading	- Inconsistent cell health or density Poor dispersion of Fura-5F AM in the loading buffer.	- Ensure a healthy and evenly distributed cell population Use Pluronic F-127 and vortex the loading solution thoroughly. [9]
Altered Cell Function (e.g., reduced contractility)	- Dye concentration is too high, leading to Ca2+ buffering.[4] [7]- Cytotoxicity from DMSO or the dye itself.	- Use the lowest effective dye concentration Ensure the final DMSO concentration is low (<0.1%).
Ratio Changes are Small or Noisy	- Low signal-to-noise ratio Incorrect filter sets or microscope settings.	- Increase dye loading if possible without causing buffering Verify the correct excitation and emission filters are in use.

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